molecular formula C23H23FN2O5 B2699940 N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946333-03-5

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2699940
CAS No.: 946333-03-5
M. Wt: 426.444
InChI Key: COZNVARTMOESMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This acetamide derivative features a complex structure incorporating dimethoxyphenyl and fluorobenzyloxy substituents, motifs that are frequently explored in the development of pharmacologically active compounds . Its molecular framework is characteristic of compounds investigated for targeting specific enzymes and biological pathways. Researchers can utilize this compound as a key intermediate or a core scaffold for the design and synthesis of novel molecules with potential biological activity. Its structure suggests potential for use as a building block in the development of protease inhibitors, kinase inhibitors, or other targeted therapeutics, aligning with ongoing research in the pharmaceutical industry . The presence of the 4-fluorobenzyloxy group is a common structural element used to modulate a compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable tool for structure-activity relationship (SAR) studies. This compound is provided for research purposes to aid scientists in exploring new chemical entities for a variety of scientific investigations. It is strictly for laboratory research use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5/c1-15-10-20(27)22(31-14-16-4-6-17(24)7-5-16)12-26(15)13-23(28)25-19-9-8-18(29-2)11-21(19)30-3/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZNVARTMOESMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=C(C=C2)OC)OC)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (CAS Number: 946333-03-5) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

PropertyValue
Molecular FormulaC23H23FN2O5
Molecular Weight426.4 g/mol
StructureStructure

The compound exhibits its biological activity primarily through the inhibition of key enzymes involved in neurotransmission. It has been identified as a potential inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the regulation of acetylcholine levels in the brain.

  • Acetylcholinesterase Inhibition : AChE is responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. Inhibition of this enzyme leads to increased levels of acetylcholine, which may improve cognitive function.
  • Butyrylcholinesterase Inhibition : BuChE plays a significant role in cholinergic neurotransmission, especially in the later stages of Alzheimer's disease. The compound's selectivity towards BuChE suggests it may offer advantages over traditional AChE inhibitors by targeting both enzymes effectively.

In Vitro Studies

In vitro studies have shown that this compound demonstrates significant inhibitory activity against AChE and BuChE.

EnzymeIC50 Value (µM)Selectivity Ratio
AChE14.23-
BuChE5.07>19.72

The compound exhibited an IC50 value of 5.07 µM against BuChE, indicating high potency and selectivity compared to AChE, which had an IC50 value of 14.23 µM .

Case Studies

Recent research has focused on the development of derivatives from this compound for enhanced efficacy and selectivity against cholinesterases. For instance, a study synthesized several derivatives and evaluated their inhibitory activities:

  • Compound Variants : Variants with different substituents on the pyridine ring were tested for their biological activity.
  • Findings : Some derivatives demonstrated enhanced selectivity towards BuChE with improved pharmacokinetic properties, suggesting that modifications to the molecular structure can lead to better therapeutic agents .

Scientific Research Applications

Anticancer Properties

Recent studies have shown that compounds similar to N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide exhibit significant anticancer activity. For instance, related compounds have demonstrated percent growth inhibitions (PGIs) against various cancer cell lines:

  • SNB-19 : 86.61%
  • OVCAR-8 : 85.26%
  • NCI-H40 : 75.99%

Moderate activity was observed against other lines, including HOP-92 and MDA-MB-231, indicating a broad spectrum of potential efficacy in cancer treatment .

Synthesis and Development

The synthesis of this compound involves multiple steps of organic synthesis that include the formation of the pyridine ring and the introduction of various functional groups. The synthetic pathway typically includes:

  • Formation of the Pyridine Core : Utilizing known methods for constructing heterocyclic compounds.
  • Introduction of Functional Groups : Employing techniques such as alkylation or acylation to attach methoxy and fluorobenzyl groups.
  • Purification : Utilizing chromatography techniques to isolate the desired product from by-products.

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of similar compounds, researchers synthesized derivatives of this compound and tested their efficacy against several cancer cell lines. The results indicated that modifications to the fluorobenzyl group significantly influenced the compound's potency, suggesting that further structural optimization could enhance its therapeutic potential .

Case Study 2: Pharmacokinetics

Another study investigated the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds. The findings suggested favorable pharmacokinetic profiles with good bioavailability and metabolic stability, making these compounds suitable candidates for further development in drug formulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are summarized below, with key comparisons based on core heterocycles, substituents, and biological activities.

Table 1: Structural and Pharmacological Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (Potency) Source
N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide (Target) Pyridinone 4-Fluorobenzyl, 2-methyl, 2,4-dimethoxy Not reported (Inferred: Analgesic/anti-inflammatory) N/A
2-(5-(4-Dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) Thiazole-Pyrazole 4-Dimethylaminophenyl, phenyl Analgesic (ED₅₀: 12 mg/kg, tail immersion)
2-(Benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin)-3'yl)acetamide (5e) Benzothiazole-Spiro Benzothiazole, spiroindoline-thiazolidine Analgesic (50% inhibition at 25 mg/kg)
N-(4-Methoxyphenyl)-2-(4-oxo-3-phenyl-2-(phenylimino)thiazolidin-5-yl)acetamide Thiazolidinone Phenylimino, 4-methoxyphenyl Not reported (Inferred: Antimicrobial)
N-(4-Fluorobenzyl)-2-((3-(3-methoxyphenyl)-4-oxopyrimidoindol-2-yl)thio)acetamide Pyrimidoindole 4-Fluorobenzyl, 3-methoxyphenyl Not reported (Inferred: Kinase inhibition)

Key Observations

Core Heterocycle Influence: The pyridinone core in the target compound distinguishes it from thiazole (), benzothiazole (), and pyrimidoindole () derivatives.

Substituent Effects: The 4-fluorobenzyl group in the target compound is structurally analogous to substituents in . Fluorine atoms are often used to improve lipophilicity and bioavailability, as seen in compound 8c (), where a 4-dimethylaminophenyl group enhanced analgesic potency . The 2,4-dimethoxyphenyl acetamide moiety may confer improved solubility compared to simpler phenyl groups (e.g., in ’s 4-methoxyphenyl), though excessive methoxy groups could reduce membrane permeability .

For example, thiazolidinone analogs () and benzothiazoles () demonstrated moderate to high analgesic activity, suggesting the target may share similar efficacy .

Synthetic Feasibility :

  • The target compound’s synthesis likely involves coupling a 5-((4-fluorobenzyl)oxy)-2-methylpyridin-4-one with 2,4-dimethoxyphenyl acetamide, analogous to methods in and for thiazole-acetamide hybrids .

Research Findings and Gaps

  • Pharmacological Potential: The structural hybrid of pyridinone and fluorobenzyl groups may synergize to enhance target binding (e.g., COX-2 inhibition) while minimizing off-target effects, as seen in fluorinated NSAIDs .
  • Lack of Direct Data: No studies in the provided evidence specifically address the target compound. Further in vitro assays (e.g., COX inhibition, antimicrobial screening) are needed to validate inferred activities.
  • Comparative Limitations: Thiazole and benzothiazole derivatives () show higher reported analgesic potency, but their sulfur-containing cores may pose metabolic liabilities (e.g., glutathione conjugation) compared to the pyridinone core .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound?

Methodological Answer: A common approach involves coupling chloroacetylated intermediates with substituted phenols under mild conditions. For example, potassium carbonate in DMF facilitates nucleophilic substitution reactions. The reaction is stirred at room temperature, monitored by TLC for completion. Post-synthesis, the product is precipitated by adding water and purified via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) identifies substituent positions and confirms the acetamide backbone.
  • HPLC assesses purity (>95% threshold for biological assays).
  • Mass spectrometry (ESI-TOF) verifies molecular weight and fragmentation patterns. Spectrofluorometric methods (e.g., fluorescence intensity measurements) may also characterize electronic properties of aromatic systems .

Q. How can researchers ensure compound stability during storage?

Methodological Answer: Store in anhydrous conditions (desiccated environment) at –20°C to prevent hydrolysis of the acetamide group. Protect from light to avoid degradation of the dimethoxyphenyl and fluorobenzyl moieties. Stability should be confirmed periodically via HPLC .

Q. What purification methods are effective post-synthesis?

Methodological Answer:

  • Column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization from ethanol or methanol to obtain high-purity crystals.
  • Preparative TLC for small-scale purification of intermediates .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

  • Solvent optimization : Replace DMF with polar aprotic solvents like acetonitrile to enhance solubility.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions.
  • Temperature control : Reflux conditions (60–80°C) may improve kinetics but require monitoring for side reactions (e.g., hydrolysis). Yield improvements (from 60% to >80%) have been reported by adjusting stoichiometry of potassium carbonate .

Q. How to resolve discrepancies in reported biological activity data?

Methodological Answer:

  • Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Re-evaluate purity : Impurities >5% (via HPLC) can skew IC₅₀ values.
  • Structural analogs : Compare activity of derivatives (e.g., varying substituents on the pyridinone ring) to isolate pharmacophore contributions .

Q. What in vitro models assess pharmacokinetic properties?

Methodological Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂).
  • Plasma protein binding : Use equilibrium dialysis to determine free fraction (%) for bioavailability predictions.
  • Caco-2 permeability assays : Evaluate intestinal absorption potential .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Core modifications : Introduce electron-withdrawing groups (e.g., nitro) on the 4-fluorobenzyl moiety to enhance target binding.
  • Bioisosteric replacement : Replace the pyridinone ring with quinazolinone to test heterocycle flexibility.
  • Dose-response assays : Measure IC₅₀ shifts in enzymatic inhibition (e.g., kinase assays) to quantify potency changes .

Q. What strategies improve metabolic stability?

Methodological Answer:

  • Deuterium incorporation : Replace labile hydrogens (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation.
  • Steric shielding : Introduce bulky substituents near metabolically vulnerable sites (e.g., acetamide nitrogen).
  • Prodrug design : Mask polar groups (e.g., hydroxyls) with ester linkages for sustained release .

Q. How to confirm structural integrity using crystallography?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol).
  • Data refinement : Use software (e.g., SHELXL) to resolve bond lengths/angles and confirm stereochemistry.
  • Compare with analogs : Overlay structures with related pyridinone derivatives to validate core geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.